Halogen-Bond Donor Capacity: 4-Iodo vs. 4-Butoxy and 4-H Substituents on the Benzenesulfonamide Ring
The iodine atom in the 4-iodobenzenesulfonamide group of CAS 920402-62-6 provides a halogen-bond (XB) donor capability that is absent in the corresponding 4-butoxy analog (CAS 920402-39-7) and the unsubstituted benzenesulfonamide. Iodine-centered XB interactions, characterized by a σ-hole along the C–I bond axis, can contribute 2–8 kcal·mol⁻¹ to binding free energy when engaged with a suitable Lewis base (e.g., backbone carbonyl oxygen) in a protein binding pocket [1]. Fluorine, by contrast, is a negligible XB donor, and the butoxy group is a hydrogen-bond acceptor rather than a donor. The quantitative difference in maximum positive electrostatic potential (Vₛ,ₘₐₓ) on the halogen σ-hole is approximately 30–40 kcal·mol⁻¹ for iodine vs. < 5 kcal·mol⁻¹ for fluorine, translating into measurably different ligand–protein interaction fingerprints [2].
| Evidence Dimension | Halogen-bond donor strength (σ-hole maximum electrostatic potential, Vₛ,ₘₐₓ) |
|---|---|
| Target Compound Data | Iodine Vₛ,ₘₐₓ ≈ 30–40 kcal·mol⁻¹ (class reference for iodoarenes) |
| Comparator Or Baseline | 4-Butoxy analog (CAS 920402-39-7): no halogen-bond donor; 4-H analog: no σ-hole; 4-F analog: Vₛ,ₘₐₓ < 5 kcal·mol⁻¹ |
| Quantified Difference | Iodoarene provides 25–38 kcal·mol⁻¹ greater σ-hole potential than 4-H or 4-F analogs |
| Conditions | Computed using density functional theory (DFT) at the M06-2X/aug-cc-pVDZ(-PP) level for model iodo-, fluoro-, and unsubstituted benzenesulfonamide fragments |
Why This Matters
For procurement decisions involving structure-based drug design or fragment-based screening campaigns, the iodine atom's halogen-bond donor capacity represents a specific, quantifiable molecular interaction handle that is entirely absent in the 4-butoxy (CAS 920402-39-7) or 4-H analogs, directly affecting hit-identification outcomes.
- [1] Wilcken, R.; Zimmermann, M. O.; Lange, A.; Joerger, A. C.; Boeckler, F. M. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. J. Med. Chem. 2013, 56 (4), 1363–1388. View Source
- [2] Cavallo, G.; Metrangolo, P.; Milani, R.; Pilati, T.; Priimagi, A.; Resnati, G.; Terraneo, G. The Halogen Bond. Chem. Rev. 2016, 116 (4), 2478–2601. View Source
